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molecular formula C13H8BrN3S B8403951 2-Bromo-6-(2-pyridin-3-yl-thiazol-5-yl)-pyridine

2-Bromo-6-(2-pyridin-3-yl-thiazol-5-yl)-pyridine

Cat. No. B8403951
M. Wt: 318.19 g/mol
InChI Key: JUTVBFLHEMCOIO-UHFFFAOYSA-N
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Patent
US08962665B2

Procedure details

A sealed tube was charged with 2,6-dibromopyridine (269 mg, 1.13 mmol), 3-(5-tributylstannanyl-thiazol-2-yl)-pyridine (511 mg, 1.13 mmol), Pd(PPh3)4 (131 mg, 0.11 mmol), [1,1-Bis(diphenylphosphino)ferrocene]palladium(II) chloride. CH2Cl2 (20 mg, 0.024 mmol) and anhydrous and degassed toluene (5 ml) and heated to 110° C. with stirring for 36 h. The cooled reaction mixture was treated with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4, filtered and evaporated under reduced pressure before purification by column chromatography on SiO2 using combiflash Companion®, eluting with cyclohexane/ethyl acetate to afford the title compound as a white solid (125 mg, 35%). 1H NMR (DMSO-d6, 300 MHz): δ=9.21 (d, J=1.7 Hz, 1H), 8.72 (s, 1H), 8.70 (m, 1H), 8.39 (m, 1H), 8.14 (d, J=7.8 Hz, 1H), 7.88 (dd, J=8.0; 7.8 Hz, 1H), 7.62 (d, J=8.0 Hz, 1H), 7.57 (m, 1H).
Quantity
269 mg
Type
reactant
Reaction Step One
Name
3-(5-tributylstannanyl-thiazol-2-yl)-pyridine
Quantity
511 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1-Bis(diphenylphosphino)ferrocene]palladium(II) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
131 mg
Type
catalyst
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C([Sn](CCCC)(CCCC)[C:14]1[S:18][C:17]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)=[N:16][CH:15]=1)CCC.C(Cl)Cl.C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:14]2[S:18][C:17]([C:19]3[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=3)=[N:16][CH:15]=2)[N:3]=1 |^1:46,48,67,86|

Inputs

Step One
Name
Quantity
269 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
3-(5-tributylstannanyl-thiazol-2-yl)-pyridine
Quantity
511 mg
Type
reactant
Smiles
C(CCC)[Sn](C1=CN=C(S1)C=1C=NC=CC1)(CCCC)CCCC
Name
[1,1-Bis(diphenylphosphino)ferrocene]palladium(II) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
131 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
20 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure before purification by column chromatography on SiO2 using combiflash Companion®
WASH
Type
WASH
Details
eluting with cyclohexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C1=CN=C(S1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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